2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Overview
Description
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methylpropyl group attached to the acetamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide typically involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and purity. The general steps are as follows :
Reactants: N-isopropyl-4-fluoroaniline and chloroacetyl chloride.
Catalyst: Triethylamine.
Solvent: An inert solvent such as dichloromethane.
Reaction Conditions: The reaction is performed at room temperature with continuous stirring for 4-6 hours.
Workup: The reaction mixture is washed with water to remove triethylamine hydrochloride, and the organic phase is separated and dried to obtain the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of triethylamine is preferred due to its ease of recovery and minimal environmental impact. The reaction is conducted in large reactors with efficient mixing and temperature control to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols
Scientific Research Applications
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(4-fluorophenyl)-N-methylacetamide
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZXBVOQPSCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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